

Immunogenicity of Influenza Hemagglutinin Epitope 518-526: A Technical Guide

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Compound of Interest

Compound Name: Influenza HA (518-526)

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Introduction

The influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral entry into host cells and is a primary target for the host immune response. Within the HA protein, specific epitopes are recognized by the immune system, leading to the activation of B and T lymphocytes. This technical guide focuses on the immunogenicity of the influenza hemagglutinin epitope 518-526. This epitope is a well-characterized, immunodominant peptide in certain mouse models and has been extensively studied in the context of influenza infection and vaccine development. Understanding its immunogenic properties is crucial for the design of novel and broadly protective influenza vaccines.

Data Presentation: Quantitative Analysis of Immunogenicity

The immunogenicity of the HA 518-526 epitope is primarily characterized by its ability to elicit a robust CD8+ T cell response. The following tables summarize quantitative data from various studies, providing insights into the magnitude and nature of the immune response to this epitope.

Table 1: CD8+ T Cell Response to Influenza HA 518-526 Epitope

Experimental Model	Measurement	Response Magnitude	Key Findings
BALB/c mice infected with influenza A/PR/8/34 (H1N1)	Percentage of HA518-526-specific CD8+ T cells in spleen (Day 7 post-infection)	Significantly lower in aged mice compared to young mice.	The CD8+ T cell response to this epitope is impaired with age.
BALB/c mice immunized with H5-coated PLGA microspheres and boosted with attLM-HA518	Percentage of IYSTVASSL-specific CD8+ T cells in peripheral blood lymphocytes	~20% (effector phase, day 13 post-priming), ~10% (memory phase, >50 days post-priming)	A prime-boost strategy can elicit a robust and long-lasting CD8+ T cell response.[1]
BALB/c mice immunized with a DNA vaccine (pVax-HA)	Percentage of IFN-γ+ CD8+ T cells in spleen (2 weeks post-immunization)	Varies depending on the adjuvant used.	DNA vaccination can induce a detectable CD8+ T cell response to the epitope.
BALB/c mice infected with recombinant PR8/NA-HA518-526 virus	Neuraminidase Activity	Lower than wild-type PR8 virus.	Insertion of the epitope can affect viral protein function.[2]

Table 2: Cytokine Production by HA 518-526-Specific T Cells

Experimental Model	T Cell Population	Cytokine(s) Measured	Key Findings
Splenocytes from M8-VLP-immunized mice restimulated with HA518–526 peptide	CD8+ T cells	IFN- γ , IL-2, TNF- α	No significant cytokine production, suggesting a lack of cross-presentation with this specific vaccine formulation.[3]
Splenocytes from DNA-vaccinated mice restimulated with HA518-526 peptide	CD8+ T cells	IFN- γ , IL-2, TNF- α	DNA vaccination induces polyfunctional CD8+ T cells capable of producing multiple cytokines.
Splenocytes from mice immunized with a multivalent vaccinia-based vaccine and stimulated with H7N7 virus	CD8+ T cells	IFN- γ	The HA518 peptide elicited the highest IFN- γ + CD8+ T-cell response, indicating cross-reactive potential.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments commonly used to assess the immunogenicity of the influenza HA 518-526 epitope.

Peptide Synthesis

The influenza HA 518-526 peptide, with the amino acid sequence IYSTVASSL, is typically synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.[4] Following synthesis, the peptide is purified by high-performance liquid chromatography (HPLC) to >95% purity and its identity is confirmed by mass spectrometry. The purified peptide is then lyophilized and stored at -20°C or -80°C until use.

Mouse Immunization

Animal Model: BALB/c mice are commonly used for studying the HA 518-526 epitope as it is restricted by the H-2Kd MHC class I molecule expressed in this strain.[5]

Immunization Strategies:

- **Viral Infection:** Mice are anesthetized and intranasally infected with a sublethal dose of influenza A virus (e.g., A/PR/8/34).
- **Peptide Immunization:** The synthetic HA 518-526 peptide is emulsified in an adjuvant, such as Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for boosting, and injected subcutaneously or intraperitoneally.
- **DNA Vaccination:** A plasmid DNA vector encoding the influenza hemagglutinin protein is injected intramuscularly, often followed by electroporation to enhance DNA uptake.
- **Viral Vector Vaccination:** Recombinant viruses, such as vaccinia virus or adenovirus, expressing the influenza hemagglutinin protein are administered intravenously or intramuscularly.

IFN- γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2][6][7]

Procedure:

- **Plate Coating:** 96-well PVDF membrane plates are coated with an anti-mouse IFN- γ capture antibody overnight at 4°C.
- **Blocking:** The plates are washed and blocked with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.[2]
- **Cell Plating:** Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized mice and plated in the coated wells at a concentration of 2×10^5 to 5×10^5 cells per well.
- **Stimulation:** The cells are stimulated with the HA 518-526 peptide (typically at 1-10 $\mu\text{g/mL}$) for 18-24 hours at 37°C in a CO₂ incubator. A positive control (e.g., Concanavalin A or anti-

CD3/CD28 antibodies) and a negative control (medium alone) are included.

- **Detection:** The plates are washed to remove the cells, and a biotinylated anti-mouse IFN- γ detection antibody is added and incubated for 2 hours at room temperature.
- **Enzyme Conjugation:** After washing, streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase is added and incubated for 1-2 hours at room temperature.
- **Spot Development:** A substrate solution (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase) is added, and spots, each representing a single IFN- γ -secreting cell, are allowed to develop.
- **Analysis:** The reaction is stopped by washing with water. The plates are dried, and the spots are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay that allows for the simultaneous identification of the phenotype and cytokine production of individual cells.

Procedure:

- **Cell Stimulation:** Splenocytes or PBMCs are stimulated with the HA 518-526 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secreted cytokines from leaving the cell.
- **Surface Staining:** The cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD44) to identify the T cell populations of interest.
- **Fixation and Permeabilization:** The cells are fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., saponin-based).
- **Intracellular Staining:** Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2) are added to the permeabilized cells.

- **Flow Cytometry Analysis:** The cells are washed and analyzed on a flow cytometer. The data is analyzed to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the HA 518-526 peptide.[3]

MHC Class I Tetramer Staining

MHC class I tetramers are reagents used to directly visualize and quantify antigen-specific T cells. They consist of four MHC class I molecules folded with the specific peptide of interest (in this case, HA 518-526) and conjugated to a fluorescent molecule.

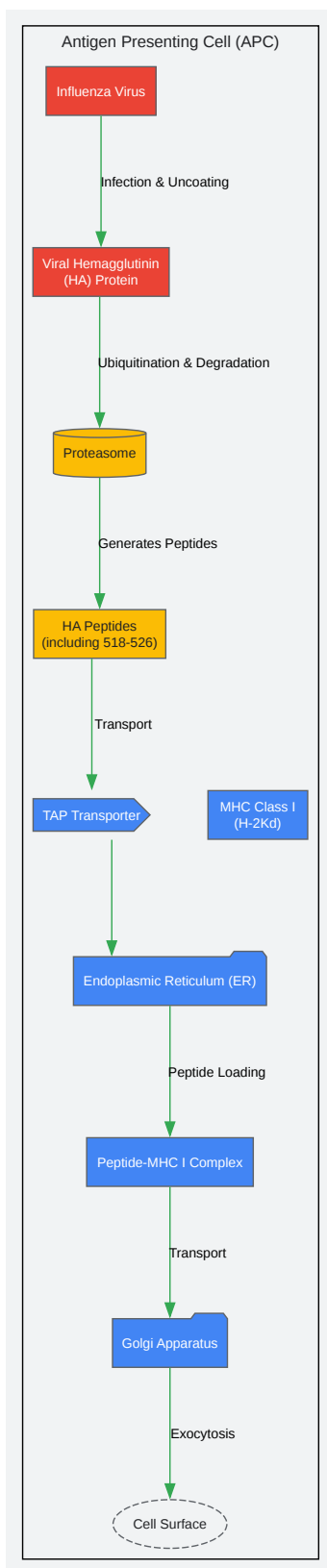
Procedure:

- **Cell Preparation:** A single-cell suspension is prepared from the spleen, lymph nodes, or peripheral blood of immunized mice.
- **Tetramer Staining:** The cells are incubated with the fluorescently labeled H-2Kd/HA 518-526 tetramer, typically at 37°C for 30-60 minutes.
- **Surface Staining:** Following tetramer staining, the cells are stained with antibodies against cell surface markers such as CD3 and CD8.
- **Flow Cytometry Analysis:** The cells are washed and analyzed by flow cytometry. The percentage of CD8+ T cells that bind to the tetramer is determined, providing a direct measure of the frequency of HA 518-526-specific CD8+ T cells.

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathway for HA 518-526

The induction of a CD8+ T cell response to the HA 518-526 epitope begins with the processing and presentation of this peptide by antigen-presenting cells (APCs) via the MHC class I pathway.[6]

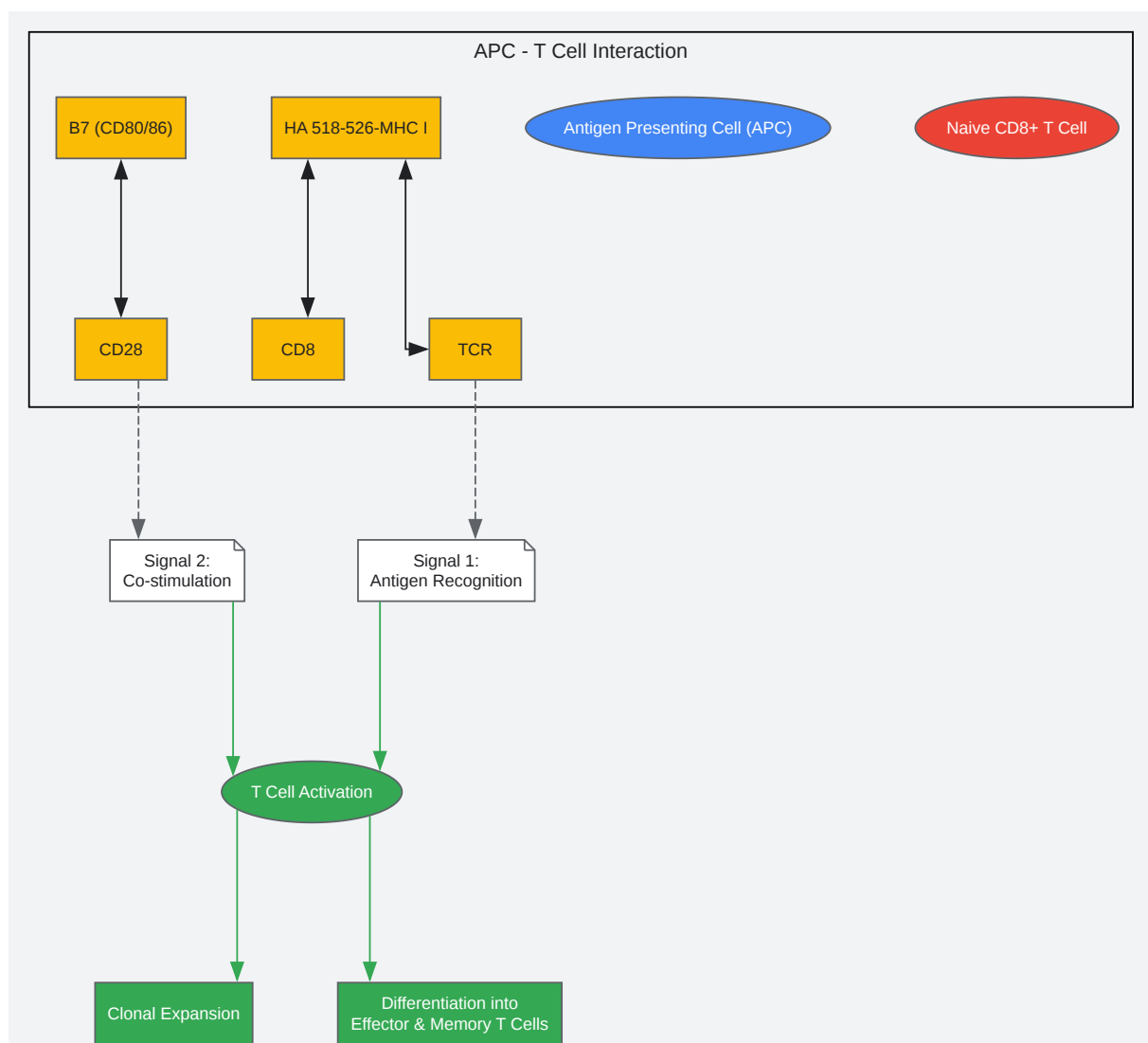


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Caption: MHC Class I Antigen Presentation Pathway for Influenza HA 518-526.

CD8+ T Cell Activation by HA 518-526 Epitope

Once the HA 518-526 peptide is presented on the surface of an APC, it can be recognized by a CD8+ T cell with a T cell receptor (TCR) specific for this peptide-MHC complex. This recognition, along with co-stimulatory signals, leads to T cell activation.[8]

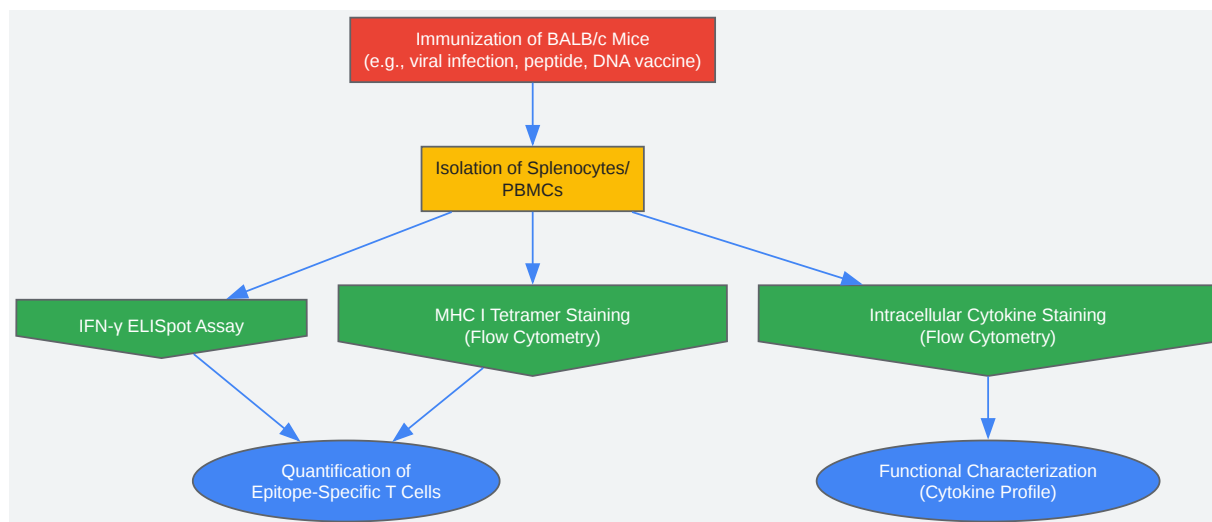


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Caption: CD8+ T Cell Activation by the HA 518-526 Epitope.

Experimental Workflow for Assessing Immunogenicity

A typical experimental workflow to evaluate the immunogenicity of the HA 518-526 epitope is outlined below.



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